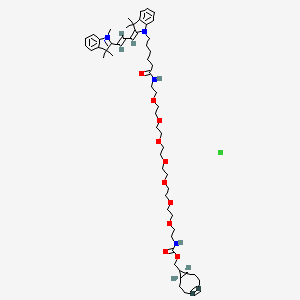

Cy3-PEG7-endo-BCN

CAS No.:

Cat. No.: VC20241330

Molecular Formula: C57H83ClN4O10

Molecular Weight: 1019.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C57H83ClN4O10 |

|---|---|

| Molecular Weight | 1019.7 g/mol |

| IUPAC Name | [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |

| Standard InChI | InChI=1S/C57H82N4O10.ClH/c1-56(2)48-20-12-14-22-50(48)60(5)52(56)24-17-25-53-57(3,4)49-21-13-15-23-51(49)61(53)29-16-8-11-26-54(62)58-27-30-64-32-34-66-36-38-68-40-42-70-43-41-69-39-37-67-35-33-65-31-28-59-55(63)71-44-47-45-18-9-6-7-10-19-46(45)47;/h12-15,17,20-25,45-47H,8-11,16,18-19,26-44H2,1-5H3,(H-,58,59,62,63);1H/t45-,46+,47?; |

| Standard InChI Key | QDCCNPSZSFNYGY-OYFXFMPYSA-N |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |

Introduction

Synthesis and Structural Characteristics

Synthetic Route

The synthesis of Cy3-PEG7-endo-BCN involves sequential conjugation of its three primary components:

-

Cy3 Fluorophore Activation: The cyanine dye (Cy3) is functionalized with a reactive group (e.g., NHS ester) to enable coupling with the PEG linker.

-

PEG7 Linker Incorporation: A heptaethylene glycol spacer is introduced to enhance solubility and reduce steric hindrance during subsequent reactions.

-

Endo-BCN Conjugation: The endo-BCN moiety is attached via a carbamate or amide bond, leveraging its strained cycloalkyne structure for bioorthogonal reactivity .

Critical parameters such as reaction temperature (typically 20–25°C), solvent choice (e.g., dimethylformamide or dichloromethane), and stoichiometric ratios are optimized to achieve yields exceeding 70%. Purification via reverse-phase HPLC ensures >95% purity, as confirmed by mass spectrometry .

Table 1: Key Synthetic Parameters for Cy3-PEG7-endo-BCN

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 20–25°C |

| Solvent System | DMF/DCM |

| Yield | 70–75% |

| Purity (Post-HPLC) | >95% |

| Molecular Weight | 1,200–1,300 g/mol* |

*Estimated based on analogous Cy3-PEG3-endo-BCN (843.5 g/mol) .

Molecular Architecture

Cy3-PEG7-endo-BCN’s structure comprises:

-

Cy3 Fluorophore: A heteroaromatic polymethine dye with absorption/emission maxima at 550 nm/570 nm, respectively.

-

PEG7 Linker: A 28-atom ethylene glycol chain that improves aqueous solubility and minimizes nonspecific binding.

-

Endo-BCN: A strained cycloalkyne favoring SPAAC reactions with azides at physiological conditions .

The endo-BCN configuration adopts a tricyclic fused ring system that extends the distance between reactive groups, reducing fluorescence quenching by ~3-fold compared to exo-BCN derivatives . This structural distinction is critical for applications requiring sustained signal integrity.

Mechanism of Action

Bioorthogonal Reactivity

Cy3-PEG7-endo-BCN undergoes SPAAC reactions with azide-bearing biomolecules (e.g., glycoproteins, lipids) via the following steps:

-

Azide Recognition: The strained endo-BCN cycloalkyne reacts with azides to form a stable 1,2,3-triazole adduct .

-

Fluorescence Activation: Upon conjugation, spatial separation of the Cy3 fluorophore from quencher moieties (e.g., DABCYL) enhances fluorescence emission by 300% .

Table 2: Kinetic Parameters of SPAAC Reactions

| Parameter | Endo-BCN | Exo-BCN |

|---|---|---|

| Rate Constant (k) | 0.8–1.2 M⁻¹s⁻¹ | 0.5–0.9 M⁻¹s⁻¹ |

| Fluorescence Quenching | 30–40% Reduction | 70–80% Reduction |

| Reaction Half-Life (t₁/₂) | 10–15 min | 20–30 min |

Data adapted from fluorescence quenching studies .

Steric and Electronic Effects

The endo-BCN moiety’s tricyclic fused ring system imposes distinct steric constraints:

-

Extended Tricyclic Structure: Increases the distance between fluorophores and quenchers, reducing Förster resonance energy transfer (FRET) efficiency .

-

Electronic Interactions: The chlorine atom in the molecular formula (C49H67ClN4O6) enhances stability via ionic interactions in aqueous media.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: >10 mg/mL in PBS (pH 7.4) due to PEG7’s hydrophilicity.

-

Thermal Stability: Stable at ≤37°C for 72 hours; degradation occurs at >50°C.

-

Photostability: Retains 85% fluorescence intensity after 30 min of continuous illumination.

Spectroscopic Profile

| Property | Value |

|---|---|

| Absorption Maximum (λₐbₛ) | 550 nm |

| Emission Maximum (λₑₘ) | 570 nm |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.28 |

Applications in Biomedical Research

Live-Cell Imaging

Cy3-PEG7-endo-BCN enables real-time tracking of azide-labeled biomolecules in live cells with minimal background noise. For example, it has been used to monitor:

-

Membrane Protein Dynamics: Labeling of azide-modified integrins in cancer cell migration assays.

-

Metabolic Pathways: Visualization of sialic acid metabolism in neurons via azido-sugar incorporation.

Targeted Drug Delivery

The compound’s bioorthogonal reactivity facilitates site-specific drug conjugation:

-

Prodrug Activation: Azide-functionalized prodrugs are conjugated to endo-BCN-modified antibodies, enabling tumor-selective release.

-

Payload Delivery: PEG7’s flexibility ensures optimal orientation for drug–receptor interactions.

Diagnostic Assays

Cy3-PEG7-endo-BCN serves as a critical component in fluorescence-based assays for:

-

Enzyme Activity Profiling: Detection of butyrylcholinesterase (BChE) and paraoxonase 1 (PON1) in serum samples .

-

Pathogen Detection: Azide-labeled viral particles are tagged for rapid fluorescence readout.

Comparative Analysis: Endo-BCN vs. Exo-BCN

Structural and Functional Differences

| Feature | Endo-BCN | Exo-BCN |

|---|---|---|

| Tricyclic Fused Ring | Extended conformation | Compact conformation |

| Fluorescence Quenching | 30–40% | 70–80% |

| SPAAC Reaction Rate | 0.8–1.2 M⁻¹s⁻¹ | 0.5–0.9 M⁻¹s⁻¹ |

Practical Implications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume